molecular formula C17H20O4S4 B1584901 S-(3-(((4-Methylphenyl)(dioxido)sulfanyl)thio)propyl) 4-methylbenzenesulfonothioate CAS No. 3866-79-3

S-(3-(((4-Methylphenyl)(dioxido)sulfanyl)thio)propyl) 4-methylbenzenesulfonothioate

Cat. No. B1584901
CAS RN: 3866-79-3
M. Wt: 416.6 g/mol
InChI Key: QOICHLMIPNOKLN-UHFFFAOYSA-N
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Description

“S-(3-(((4-Methylphenyl)(dioxido)sulfanyl)thio)propyl) 4-methylbenzenesulfonothioate” is a biochemical compound . It is a type of organic sulfide, which are sulfur analogues of ethers .


Physical And Chemical Properties Analysis

This compound has a chemical formula of C17H20O4S4, an exact mass of 416.02, and a molecular weight of 416.580. Its elemental composition is C, 49.01; H, 4.84; O, 15.36; S, 30.78 .

Scientific Research Applications

    Medicinal Chemistry

    • Organosulfur compounds are found in several medicinal drugs used in the therapy of arthritis, cancer, depression, diabetes, or immune deficiency syndrome .
    • For example, sulfonimidates have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates .

    Agriculture

    • Organosulfur compounds are used in agriculture as pesticides .
    • They play a key role as ligands or chiral auxiliaries .

    Materials Science

    • Organosulfur compounds have wide applications in materials science .
    • Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols .

    Food Industry

    • Certain types of organosulfur compounds found in foods like garlic, onion, chive, leek, broccoli, cabbage, radish, asparagus, portobello mushroom, mustard, truffle, coffee, and pineapple are sources of olfactory and gustatory delight .

    Chemical Research

    • In chemical research, organosulfur compounds are valued reagents widely used for synthesizing new compounds .
    • A global sulfur cycle exists that interconverts natural organosulfur compounds with either inorganic sulfide or sulfate ions .

    Energy Generation

    • Acetyl coenzyme A (acetyl CoA) is an example of a naturally occurring organosulfur compound. In some organisms, including humans and other animals, acetyl CoA serves as an important energy-generating molecule .

    Fossil Fuels

    • Fossil fuels, coal, petroleum, and natural gas, which are derived from ancient organisms, necessarily contain organosulfur compounds .
    • The removal of these organosulfur compounds is a major focus of oil refineries .

    Chemical Warfare

    • Certain organosulfur compounds like sulfur mustard are potent chemical warfare agents .
    • However, other sulfur compounds such as sulfanilamide (a sulfa drug), penicillin, and cephalosporin are valued antibiotics .

    Pharmaceuticals

    • Organosulfur compounds have wide applications in the pharmaceutical industry .
    • They play fundamental roles in biological processes .

    Agrochemicals

    • Organosulfur compounds are also used in agrochemicals .
    • They are often used in the synthesis of new compounds .

    Health Benefits

    • Organosulfur compounds (OSC) have been reported to have anti-platelet, immunomodulatory, fibrinolytic, anti-ageing, anti-inflammatory, anti-microbial, anti-parasitic, anti-hypertensive, anti-hyperlipidemic, anti-atherosclerotic and antiviral activities .

    Materials Science

    • Organosulfur compounds are used in materials science .
    • They are often used in the synthesis of new materials .

properties

IUPAC Name

1-methyl-4-[3-(4-methylphenyl)sulfonylsulfanylpropylsulfanylsulfonyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4S4/c1-14-4-8-16(9-5-14)24(18,19)22-12-3-13-23-25(20,21)17-10-6-15(2)7-11-17/h4-11H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOICHLMIPNOKLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)SCCCSS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191963
Record name NSC82472
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(3-(((4-Methylphenyl)(dioxido)sulfanyl)thio)propyl) 4-methylbenzenesulfonothioate

CAS RN

3866-79-3
Record name NSC82472
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003866793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC82472
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82472
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC82472
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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S-(3-(((4-Methylphenyl)(dioxido)sulfanyl)thio)propyl) 4-methylbenzenesulfonothioate
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S-(3-(((4-Methylphenyl)(dioxido)sulfanyl)thio)propyl) 4-methylbenzenesulfonothioate
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S-(3-(((4-Methylphenyl)(dioxido)sulfanyl)thio)propyl) 4-methylbenzenesulfonothioate
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S-(3-(((4-Methylphenyl)(dioxido)sulfanyl)thio)propyl) 4-methylbenzenesulfonothioate

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